Cas no 85676-99-9 (methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate)

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate is a versatile intermediate in organic synthesis, particularly valued for its indole-derived structure. The compound features a reactive ester group and a saturated indoline moiety, making it useful for further functionalization in pharmaceutical and agrochemical applications. Its stability under standard conditions ensures ease of handling and storage. The presence of both the ester and indoline groups allows for diverse transformations, including hydrolysis, reduction, or coupling reactions, facilitating the synthesis of complex heterocyclic frameworks. This compound is particularly advantageous in medicinal chemistry for constructing bioactive molecules due to its compatibility with a range of synthetic methodologies.
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate structure
85676-99-9 structure
Product name:methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
CAS No:85676-99-9
MF:C11H13NO2
Molecular Weight:191.22642
MDL:MFCD20233437
CID:1846371
PubChem ID:11816349

methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate 化学的及び物理的性質

名前と識別子

    • 1H-Indole-3-acetic acid, 2,3-dihydro-, methyl ester
    • (2,3-dihydroindol-3-yl)acetic acid methyl ester
    • methyl 2,3-dihydro-1H-indol-3-ylacetate
    • MFCD20233437
    • CS-0371430
    • SCHEMBL12070134
    • SCHEMBL6612604
    • CHEMBL4577610
    • Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
    • VWTSSZDILHAHFN-UHFFFAOYSA-N
    • 2,3-Dihydro-Indol-3-Essigsaure-Methylester
    • Methyl 2-(indolin-3-yl)acetate
    • AT-057/43468225
    • Z979710660
    • Methyl (RS)-(2,3-Dihydro-1H-indol-3-yl)acetate
    • AKOS016382328
    • DB-344539
    • NS-01792
    • EN300-62353
    • 85676-99-9
    • Methyl2-(2,3-dihydro-1H-indol-3-yl)acetate
    • methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
    • MDL: MFCD20233437
    • インチ: InChI=1S/C11H13NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,8,12H,6-7H2,1H3
    • InChIKey: VWTSSZDILHAHFN-UHFFFAOYSA-N
    • SMILES: COC(=O)CC1CNC2=CC=CC=C12

計算された属性

  • 精确分子量: 191.094628657g/mol
  • 同位素质量: 191.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 217
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 38.3Ų

methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-62353-5.0g
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
85676-99-9 95.0%
5.0g
$2028.0 2025-02-20
Enamine
EN300-62353-0.5g
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
85676-99-9 95.0%
0.5g
$546.0 2025-02-20
TRC
M342493-5mg
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
85676-99-9
5mg
$ 70.00 2022-06-03
TRC
M342493-25mg
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
85676-99-9
25mg
$ 230.00 2022-06-03
Enamine
EN300-62353-10.0g
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
85676-99-9 95.0%
10.0g
$3007.0 2025-02-20
1PlusChem
1P00VV4G-10g
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
85676-99-9 90%
10g
$3779.00 2023-12-16
TRC
M342493-2.5mg
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
85676-99-9
2.5mg
$ 50.00 2022-06-03
Enamine
EN300-62353-0.05g
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
85676-99-9 95.0%
0.05g
$162.0 2025-02-20
1PlusChem
1P00VV4G-500mg
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
85676-99-9 90%
500mg
$737.00 2023-12-16
A2B Chem LLC
AO85872-50mg
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
85676-99-9 95%
50mg
$322.00 2024-04-19

methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate 関連文献

methyl 2-(2,3-dihydro-1H-indol-3-yl)acetateに関する追加情報

Methyl 2-(2,3-Dihydro-1H-Indol-3-yl)Acetate (CAS No. 85676-99-9)

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate is a compound with the CAS registry number 85676-99-9, and it belongs to the class of organic compounds known as indole derivatives. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of an indole ring system, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered pyrrole ring. The indole moiety is further substituted with a methyl acetate group at the 3-position of the dihydroindole ring.

The synthesis of methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate involves several steps, including the preparation of the indole derivative and subsequent acetylation to introduce the methyl acetate group. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly methods for the production of this compound. For instance, researchers have explored the use of catalytic asymmetric synthesis to construct the chiral centers present in the molecule, which is crucial for its biological activity.

One of the most promising applications of methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate lies in its potential as a lead compound for drug discovery. Indole derivatives are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Recent studies have demonstrated that this compound exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has shown anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

In the field of agrochemistry, methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate has been investigated as a potential bioactive agent for crop protection. Its ability to inhibit plant pathogens such as fungi and bacteria makes it a candidate for developing eco-friendly pesticides and fungicides. Furthermore, this compound has been studied for its role in promoting plant growth and enhancing stress tolerance under adverse environmental conditions.

Recent research has also focused on the pharmacokinetic properties of methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate, which are critical for its therapeutic applications. Studies have shown that this compound exhibits good oral bioavailability and moderate plasma protein binding affinity. These properties make it suitable for systemic delivery and targeting various disease states.

In conclusion, methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate (CAS No. 85676-99_9) is a versatile compound with a wide range of potential applications in pharmaceuticals, agrochemicals, and beyond. Its unique chemical structure and promising biological activities make it an attractive target for further research and development.

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